molecular formula C15H17NO B3081922 3-(Benzyloxy)-N-ethylaniline CAS No. 111605-84-6

3-(Benzyloxy)-N-ethylaniline

Cat. No.: B3081922
CAS No.: 111605-84-6
M. Wt: 227.3 g/mol
InChI Key: YANGZIZOSJVYNM-UHFFFAOYSA-N
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Description

3-(Benzyloxy)-N-ethylaniline: is an organic compound that belongs to the class of aniline derivatives It features a benzyloxy group attached to the third position of the benzene ring and an ethyl group attached to the nitrogen atom of the aniline

Scientific Research Applications

Chemistry: 3-(Benzyloxy)-N-ethylaniline is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis.

Biology: In biological research, this compound can be used to study the effects of aniline derivatives on biological systems. It may also be used in the development of new pharmaceuticals and bioactive molecules.

Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its unique structure allows for the exploration of its pharmacological properties and potential therapeutic uses.

Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its reactivity and versatility make it a valuable compound for various industrial applications.

Safety and Hazards

As with any chemical compound, “3-(Benzyloxy)-N-ethylaniline” should be handled with care. Potential hazards could include skin and eye irritation, respiratory irritation, and other health risks associated with exposure to chemical substances .

Future Directions

The potential applications and future directions for “3-(Benzyloxy)-N-ethylaniline” would depend on its properties and the context in which it’s being used. It could potentially be used in the development of new pharmaceuticals, materials, or chemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Benzyloxy)-N-ethylaniline can be achieved through several methods. One common approach involves the reaction of 3-nitroaniline with benzyl alcohol in the presence of a catalyst to form 3-(benzyloxy)aniline. This intermediate is then subjected to reduction using a suitable reducing agent such as hydrogen gas in the presence of a palladium catalyst to yield this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale catalytic hydrogenation processes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-(Benzyloxy)-N-ethylaniline can undergo oxidation reactions, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form various amine derivatives, depending on the reducing agents and conditions used.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of palladium or platinum catalysts is commonly used for reduction reactions.

    Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used for substitution reactions.

Major Products Formed:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Various amine derivatives.

    Substitution: Substituted aniline derivatives with different functional groups.

Comparison with Similar Compounds

    3-(Benzyloxy)aniline: Lacks the ethyl group on the nitrogen atom.

    N-ethyl-3-methoxyaniline: Features a methoxy group instead of a benzyloxy group.

    3-(Benzyloxy)-N-methylaniline: Contains a methyl group instead of an ethyl group on the nitrogen atom.

Uniqueness: 3-(Benzyloxy)-N-ethylaniline is unique due to the presence of both the benzyloxy group and the ethyl group on the aniline nitrogen. This combination of substituents imparts distinct chemical and physical properties to the compound, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

N-ethyl-3-phenylmethoxyaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO/c1-2-16-14-9-6-10-15(11-14)17-12-13-7-4-3-5-8-13/h3-11,16H,2,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YANGZIZOSJVYNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=CC(=CC=C1)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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